molecular formula C18H17FN2O2S B2580175 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1210636-70-6

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2580175
CAS No.: 1210636-70-6
M. Wt: 344.4
InChI Key: UJOHKDZCCRMQKU-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 4-fluorophenyl group and a 2,5-dimethylfuran-3-carboxamide moiety via an ethyl chain. The fluorine substituent on the phenyl ring enhances metabolic stability and binding affinity, while the furan carboxamide group contributes to solubility and molecular recognition properties.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-11-9-16(12(2)23-11)17(22)20-8-7-15-10-24-18(21-15)13-3-5-14(19)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOHKDZCCRMQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-fluorophenylthioamide and 2-bromoacetophenone are commonly used starting materials.

  • Attachment of the Ethyl Chain: : The thiazole derivative is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl chain at the 2-position of the thiazole ring.

  • Formation of the Furan Carboxamide: : The final step involves the coupling of the thiazole derivative with 2,5-dimethylfuran-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiazole ring, a furan moiety, and a carboxamide functional group. Its molecular formula is C17H20FN2OSC_{17}H_{20}FN_2OS, with a molecular weight of approximately 346.4 g/mol. The presence of the fluorophenyl and thiazole components suggests potential bioactivity, particularly in targeting specific biological pathways.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and furan structures exhibit promising anticancer properties. For instance, research has shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including modulation of the p53 pathway and inhibition of angiogenesis .

Case Study:
In vitro assays demonstrated that derivatives similar to N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting effective cytotoxicity.

Neuroprotective Effects

Thiazole-containing compounds have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a key mechanism through which these compounds exert their effects.

Data Table: AChE Inhibition Studies

Compound NameIC50 (µM)Mechanism of Action
Compound A2.7AChE inhibition
Compound B3.5AChE inhibition
This compoundTBDTBD

Insights:
The design of new AChE inhibitors based on the structure of this compound could lead to advancements in therapeutic strategies for Alzheimer's disease by enhancing cholinergic transmission .

Synthetic Applications

The synthesis of this compound has been achieved through various methods involving multi-step reactions that incorporate key intermediates such as thiazole derivatives and furan carboxylic acids .

Synthesis Overview:

  • Step 1: Synthesis of thiazole derivative.
  • Step 2: Coupling with furan carboxylic acid.
  • Step 3: Amide formation to yield the final product.

Enzyme Inhibition Studies

Research indicates that the compound may act as an inhibitor for several enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

Mechanisms:

  • Inhibition of specific kinases involved in cancer cell signaling.
  • Modulation of inflammatory cytokines through enzyme inhibition.

Conclusion and Future Directions

This compound presents a multifaceted profile with potential applications in anticancer therapies and neuroprotection. Continued research into its mechanisms of action and optimization for enhanced bioactivity could pave the way for novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, which are involved in various signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Key Observations:

Thiazole vs. Triazole Cores : The target compound’s thiazole ring offers distinct electronic properties compared to triazole-thiones (e.g., compounds [7–9] in ). Thiazoles typically exhibit higher aromatic stability, while triazole-thiones display tautomeric flexibility, influencing their reactivity and binding modes .

Substituent Effects : The 4-fluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl and sulfonylbenzene groups in ’s derivatives. Fluorine substitution generally improves metabolic resistance, whereas sulfonyl groups enhance hydrogen-bonding capacity .

Synthetic Pathways : The target compound’s synthesis likely involves alkylation of a thiazole precursor (similar to S-alkylation in ), while compounds like 930944-60-8 () require multi-step functionalization of pyridine and triazole cores.

Functional Group and Pharmacophore Analysis

  • Carboxamide Linkage: The furan-3-carboxamide in the target compound is structurally distinct from the thienopyrimidine carboxamides (e.g., 1104927-49-2) or trichloroethyl carboxamides (). The dimethylfuran group may reduce steric hindrance compared to bulkier substituents, improving membrane permeability.
  • Fluorine Positioning: The para-fluorine on the phenyl ring (target compound) vs. ortho/para-difluorination in ’s derivatives impacts electronic distribution and steric interactions. Monofluorination is often preferred to minimize toxicity while retaining bioactivity .

Spectroscopic Characterization Trends

  • IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones (compounds [7–9]) confirms cyclization, whereas the target compound’s carboxamide would exhibit νC=O near 1680 cm⁻¹, akin to hydrazinecarbothioamides in .
  • NMR Data : While specific ¹H/¹³C-NMR data for the target compound are unavailable, analogous compounds (e.g., ’s [4–6]) show aromatic proton shifts at δ 7.2–8.1 ppm and carboxamide carbonyls at δ 165–170 ppm, suggesting similar trends .

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and a furan carboxamide moiety. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
  • Introduction of the Fluorophenyl Group : This is achieved through a coupling reaction with a suitable fluorinated aromatic compound.
  • Attachment of the Furan Carboxamide Moiety : The final step involves the conversion of the intermediate into the carboxamide derivative through acylation reactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives, including this compound. For instance, compounds structurally related to this compound have shown significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
2e1.23Candida parapsilosis
2d0.95Candida albicans

The mechanism by which these compounds exert their antifungal effects often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes. For example, compounds similar to this compound have been shown to inhibit CYP51, an enzyme involved in ergosterol biosynthesis .

Cytotoxicity Studies

Cytotoxicity analyses against mammalian cell lines (e.g., NIH/3T3) are crucial for assessing the safety profile of new compounds. For instance, related thiazole derivatives demonstrated IC50 values indicating moderate cytotoxicity, suggesting a favorable therapeutic index for antifungal applications .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
2d148.26NIH/3T3
2e187.66NIH/3T3
Doxorubicin>1000NIH/3T3

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by structural modifications. Notably, the presence of electronegative substituents such as fluorine enhances antifungal activity by increasing lipophilicity and improving membrane permeability .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antifungal Study : A series of thiazole derivatives were synthesized and evaluated for their antifungal properties, revealing that modifications at the para position significantly affected their efficacy against fungal strains .
  • Cytotoxicity Analysis : In vitro studies indicated that certain derivatives exhibited low cytotoxicity towards normal cells while maintaining antifungal activity, suggesting their potential as safer therapeutic agents .
  • Molecular Docking Studies : Computational analyses demonstrated that these compounds effectively bind to the active site of CYP51, providing insights into their mechanism of action at a molecular level .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the thiazole and furan moieties. Key steps include:

  • Thiazole ring formation : Reacting 4-fluorophenyl-substituted precursors with thiourea derivatives under acidic conditions .
  • Amide bond formation : Coupling the thiazole-ethylamine intermediate with 2,5-dimethylfuran-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the pure compound .
    • Characterization :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase chromatography with UV detection to assess purity (>95%) and monitor degradation .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .
  • pH Stability Studies : Incubate the compound in buffers (pH 3–9) and analyze via LC-MS to identify hydrolytic byproducts .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Thiazole modifications : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
  • Furan ring substitutions : Replace methyl groups with halogens to modulate lipophilicity and target binding .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide synthesis .

Q. What strategies resolve contradictions in crystallographic data or electron density maps?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement in SHELXL : Apply restraints for disordered regions (e.g., flexible ethyl linker) and validate with R-factor convergence (<5%) .
  • Comparative Analysis : Cross-validate with NMR-derived distance restraints (NOESY) to resolve ambiguous electron densities .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways .
  • Inhibitor Kinetics : Measure IC50 values via enzymatic assays (e.g., fluorescence-based kinetics for proteases) .

Q. What computational approaches predict the compound’s reactivity or metabolic fate?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .
  • Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism and identify potential toxicophores .

Data Contradiction and Optimization

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (Cmax, AUC) via LC-MS/MS in plasma .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., 14C) to assess penetration into target organs .
  • Metabolite Identification : Compare in vitro microsomal metabolites with in vivo plasma metabolites .

Q. What experimental controls mitigate off-target effects in biological assays?

  • Methodological Answer :

  • Counter-Screening : Test the compound against unrelated targets (e.g., GPCRs, ion channels) to rule out pan-assay interference .
  • CRISPR Knockout Models : Validate target specificity using cell lines with gene knockouts .

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